1,2-Diethylbenzene

Description

BenchChem offers high-quality 1,2-Diethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

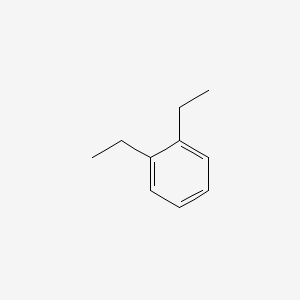

Structure

3D Structure

Properties

IUPAC Name |

1,2-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNYFPKFSJIPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052742 | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

184 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

57 °C, 135 °F (57 °C) (Closed cup) | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8800 @ 20 °C/4 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.05 [mmHg], 1.05 mm Hg @ 25 °C | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

135-01-3, 25340-17-4 | |

| Record name | 1,2-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylbenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025340174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HOX6T1LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.2 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethylbenzene (o-diethylbenzene) is an aromatic hydrocarbon characterized by a benzene ring substituted with two ethyl groups at adjacent positions.[1][2] It is a colorless liquid with a characteristic aromatic odor.[1][3] This compound and its isomers are significant as intermediates in the synthesis of other organic compounds, including divinylbenzene, and are used as solvents in various industrial applications.[1][3] A thorough understanding of its physical and chemical properties is crucial for its safe handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of the core physical and chemical characteristics of 1,2-diethylbenzene, methods for their determination, and its chemical reactivity, tailored for a scientific audience.

Physical and Chemical Properties

The physical and chemical properties of 1,2-diethylbenzene are summarized in the tables below, providing a comprehensive dataset for reference.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molecular Weight | 134.22 g/mol | [1][4][5] |

| CAS Number | 135-01-3 | [2][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Characteristic aromatic; like benzene or toluene | [1][3] |

| Density | 0.8800 g/mL at 20 °C/4 °C | [1] |

| 0.88 g/mL at 25 °C | [4][5][6] | |

| Boiling Point | 183-184 °C | [1][4][7] |

| Melting Point | -31 °C | [4][8] |

| Refractive Index | 1.502 - 1.5035 at 20 °C/D | [1][3][4] |

| Vapor Pressure | 1.05 mmHg at 25 °C | [1][7] |

| Vapor Density | 4.6 (air = 1) | [3] |

| Viscosity | 3.8 x 10⁻² Pa·s at 241.93 K | [1][3] |

| Heat of Vaporization | 5.4 x 10⁷ J/kmol at 241.93 K | [3] |

| Surface Tension | 3.6 x 10⁻² N/m at 241.93 K | [3] |

| LogP (octanol/water) | 3.72 | [1][7] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 71.1 mg/L at 25 °C | [1][7] |

| Ethanol | Miscible | [1][3][9] |

| Ethyl Ether | Miscible | [1][3][9] |

| Acetone | Miscible | [1][3][9] |

| Benzene | Soluble | [6][8][10] |

| Carbon Tetrachloride | Soluble | [6][8][10] |

| DMSO | Soluble | [11] |

| Methanol | Soluble | [11] |

Safety and Hazard Properties

| Property | Value | Source(s) |

| Flash Point | 57 °C (135 °F) (Closed Cup) | [1][9][12] |

| Autoignition Temperature | 430 °C (806 °F) | [1][3] |

| UN Number | 2049 | [2] |

| Hazard Class | 3 (Flammable Liquid) | [13] |

Isomeric Context

1,2-Diethylbenzene is one of three structural isomers, the others being 1,3-diethylbenzene (meta) and 1,4-diethylbenzene (para). While they share the same molecular formula, their physical properties differ due to the varied substitution patterns on the benzene ring, which influences intermolecular forces and molecular symmetry.

Experimental Protocols

Standardized methods are employed to determine the physical properties of liquid organic compounds like 1,2-diethylbenzene. Below are generalized protocols for key measurements.

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for small sample volumes and provides an accurate boiling point.

Methodology:

-

Sample Preparation: A small volume (a few drops) of 1,2-diethylbenzene is placed into a small test tube (fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. Convection currents ensure uniform temperature distribution.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube expands and exits, creating a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.[8]

-

Measurement: The heat source is removed. The liquid begins to cool, and the bubbling slows down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.[10]

Density Measurement (Digital Density Meter)

Standard test methods like ASTM D4052 and ASTM D7777 provide precise and rapid density measurements.[1][3][7][14]

Methodology:

-

Apparatus: A digital density meter equipped with an oscillating U-tube is used.[1]

-

Calibration: The instrument is calibrated using fluids of known density, typically dry air and pure water.

-

Sample Injection: A small volume of 1,2-diethylbenzene is introduced into the thermostatted U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated injection system.[3]

-

Measurement Principle: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the mass, and therefore the density, of the liquid in the constant volume of the U-tube.[1]

-

Data Acquisition: The density is automatically calculated and displayed by the instrument's software, often with temperature correction capabilities.[7]

Solubility Determination

A qualitative and semi-quantitative assessment of solubility provides insight into the polarity and functional groups of a compound.

Methodology:

-

Water Solubility: A small, measured amount (e.g., 25 mg of solid or 0.05 mL of liquid) of 1,2-diethylbenzene is added to a test tube.[11][12]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions.[11][12]

-

Observation: After each addition, the tube is vigorously shaken. The compound is classified as soluble if a single homogeneous phase is formed. For sparingly soluble compounds, solubility is reported quantitatively (e.g., mg/L).

-

Other Solvents: The procedure is repeated with other solvents (e.g., ethanol, ether, dilute acidic or basic solutions) to build a complete solubility profile.[12]

Chemical Reactivity

The chemical behavior of 1,2-diethylbenzene is dictated by the aromatic ring and the two activating ethyl side chains. The ethyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution and makes the benzylic hydrogens susceptible to oxidation.

Oxidation of Alkyl Side Chains

The ethyl side chains can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄). The reaction proceeds via a benzylic radical intermediate. Since 1,2-diethylbenzene has benzylic hydrogens, both ethyl groups can be oxidized to carboxylic acid groups, ultimately yielding phthalic acid.[15]

Electrophilic Aromatic Substitution

The two ethyl groups are ortho-, para-directing and activating. However, the ortho-position between the two bulky ethyl groups is sterically hindered. Therefore, electrophilic substitution primarily occurs at positions 4 and 5 (para to one of the ethyl groups).

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) introduces a nitro group (-NO₂) onto the ring. The primary products are 4,5-dinitro-1,2-diethylbenzene and 3-nitro-1,2-diethylbenzene.[16][17]

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), 1,2-diethylbenzene reacts with halogens (Br₂ or Cl₂) to yield halogenated products, primarily at the 4- and 5-positions.[18][19]

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. Similar to other electrophilic substitutions, acylation will predominantly occur at the less sterically hindered 4- and 5-positions.[20][21][22]

Conclusion

1,2-Diethylbenzene is a compound with well-defined physical properties and predictable chemical reactivity based on its aromatic structure and alkyl substituents. The data and protocols presented in this guide serve as a comprehensive resource for professionals in research and development. An understanding of its isomeric relationships, reactivity in electrophilic substitution and oxidation, and the methods used to characterize it are fundamental for its effective and safe utilization in scientific and industrial contexts.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. vpscience.org [vpscience.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. icders.org [icders.org]

- 5. matestlabs.com [matestlabs.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. store.astm.org [store.astm.org]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. chymist.com [chymist.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. studymind.co.uk [studymind.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-diethylbenzene, a significant aromatic hydrocarbon in various research and industrial applications. This document details established synthetic routes, including Friedel-Crafts alkylation and a multi-step pathway for targeted ortho-isomer synthesis. Furthermore, it addresses the challenges of isomer separation and outlines effective purification methodologies. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows.

Synthesis of 1,2-Diethylbenzene

The synthesis of 1,2-diethylbenzene primarily proceeds through two distinct routes: the direct alkylation of benzene or ethylbenzene, which typically yields a mixture of isomers, and a more targeted multi-step synthesis designed to favor the formation of the ortho isomer.

Friedel-Crafts Alkylation of Benzene

The most common industrial method for producing diethylbenzenes is the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethylene or ethyl chloride, in the presence of a Lewis acid or solid acid catalyst.[1][2] This reaction is a classic example of electrophilic aromatic substitution.[3] However, this method has the disadvantage of producing a mixture of 1,2-, 1,3-, and 1,4-diethylbenzene isomers, as the initial ethyl group activates the benzene ring to further alkylation.[3] The typical isomer distribution in a commercial diethylbenzene mixture is heavily skewed towards the meta and para isomers.[4][5]

Reaction Scheme:

C₆H₆ + C₂H₄ → C₆H₅C₂H₅ C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂ (Isomer Mixture)

This protocol is based on general procedures for gas-phase alkylation of benzene.

Materials:

-

Benzene (anhydrous)

-

Ethylene gas

-

BXE ALKCAT zeolite catalyst (ZSM-5 balanced with kaolinite)[6]

-

Nitrogen gas (for purging)

Equipment:

-

Fixed-bed down-flow reactor

-

Tube furnace with temperature controller

-

Gas flow controllers

-

Condenser and collection flask

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Pack the fixed-bed reactor with the BXE ALKCAT zeolite catalyst.

-

Purge the reactor system with nitrogen gas while heating the furnace to the desired reaction temperature (e.g., 450 °C).[6]

-

Once the temperature is stable, stop the nitrogen flow and introduce a gaseous feed of benzene and ethylene at a specific molar ratio (e.g., 1:1).[6]

-

Maintain a constant space velocity and atmospheric pressure.

-

The reaction products are passed through a condenser to liquefy the aromatic compounds, which are then collected.

-

Analyze the product mixture using GC to determine the conversion of benzene and the selectivity for ethylbenzene and diethylbenzene isomers.

Multi-step Synthesis of 1,2-Diethylbenzene

A more selective, albeit lengthier, laboratory-scale synthesis of 1,2-diethylbenzene can be achieved through a multi-step process. This pathway involves the formation of a cyclic intermediate via a Diels-Alder reaction, followed by a series of transformations to yield the desired ortho-disubstituted product.

Reaction Scheme:

C₆H₆ + CH₃CH₂COCl --(AlCl₃)--> C₆H₅COCH₂CH₃ + HCl

The Clemmensen reduction is effective for reducing aryl-alkyl ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[7][8]

Reaction Scheme:

C₆H₅COCH₂CH₃ --(Zn(Hg), HCl)--> C₆H₅CH₂CH₂CH₃

Detailed Experimental Protocol (Illustrative for Step 4):

This protocol is a general representation of a Clemmensen reduction.

Materials:

-

o-Propylpropiophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride.

-

In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, and toluene.

-

Add o-propylpropiophenone to the flask.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 1,2-diethylbenzene.

-

Purify the product by fractional distillation.

Purification of 1,2-Diethylbenzene

The primary challenge in obtaining pure 1,2-diethylbenzene is its separation from the 1,3- and 1,4- isomers due to their very close boiling points.

Physicochemical Properties of Diethylbenzene Isomers

| Property | 1,2-Diethylbenzene | 1,3-Diethylbenzene | 1,4-Diethylbenzene |

| CAS Number | 135-01-3[9] | 141-93-5[4] | 105-05-5[4] |

| Molecular Weight ( g/mol ) | 134.22[9] | 134.22[4] | 134.22[4] |

| Boiling Point (°C) | 183-184[9][10] | 181[11] | 184[11] |

| Melting Point (°C) | -31.2[9] | -83.9 | -42.8[4] |

| Density (g/mL at 20°C) | 0.880[9] | 0.864 | 0.862[4] |

| Refractive Index (at 20°C) | 1.5035[9] | 1.498 | 1.495[4] |

Purification Methodologies

Due to the small differences in boiling points, separating diethylbenzene isomers by fractional distillation is challenging and requires a distillation column with a high number of theoretical plates and a high reflux ratio. For instance, separating the meta-isomer to a purity of over 93% requires a column with at least 100 trays and a reflux ratio of at least 30:1.[12] The separation of the ortho and para isomers is even more difficult due to their nearly identical boiling points.

Selective adsorption using zeolites is an effective method for separating diethylbenzene isomers. 1,2-Diethylbenzene can be selectively adsorbed from an isomer mixture using a NaY adsorbent.[11]

Experimental Protocol: Adsorptive Separation of 1,2-Diethylbenzene [11]

Materials:

-

Diethylbenzene isomer mixture (containing 1,2-diethylbenzene)

-

NaY adsorbent (spherical, average size 0.7 mm)

-

Desorbent (aromatic compound with 6-9 carbon atoms)

-

Nitrogen gas

Equipment:

-

Fixed-bed adsorption column

-

High-pressure liquid pump

-

Oven for adsorbent activation

-

Fraction collector

-

Gas chromatograph (GC) for analysis

Procedure:

-

Activate the NaY adsorbent by drying at 200°C for 12 hours under a nitrogen atmosphere.

-

Pack the adsorption column with the activated NaY adsorbent.

-

Heat the column to the operating temperature (e.g., 180°C).

-

Pump the diethylbenzene isomer mixture through the column at a constant flow rate (e.g., 0.5 cc/min).

-

The non-adsorbed or weakly adsorbed isomers (1,3- and 1,4-diethylbenzene) will elute first.

-

After the breakthrough of the less retained isomers, switch the feed to a suitable desorbent to elute the selectively adsorbed 1,2-diethylbenzene.

-

Collect fractions of the eluate and analyze them by GC to determine the composition and purity of the separated 1,2-diethylbenzene.

To increase the yield of 1,2-diethylbenzene, a process involving isomerization of the isomer mixture can be employed prior to separation.[11] This process typically involves passing the diethylbenzene mixture over a suitable catalyst at elevated temperatures and pressures to enrich the concentration of the desired 1,2-isomer, followed by purification using distillation and/or adsorptive separation.[11]

Data Presentation

Table 1: Typical Isomer Distribution in Diethylbenzene from Benzene Alkylation

| Isomer | Typical Concentration Range (%) |

| 1,2-Diethylbenzene | 4 - 10[4][5] |

| 1,3-Diethylbenzene | 58 - 65[4][5] |

| 1,4-Diethylbenzene | 27 - 35[4][5] |

Table 2: Illustrative Yields and Selectivities for Benzene Ethylation over a Zeolite Catalyst[6]

| Reaction Temperature (°C) | Benzene:Ethylene Molar Ratio | Benzene Conversion (%) | Ethylbenzene Selectivity (%) | Diethylbenzene Isomers Yield (%) |

| 450 | 1:1 | High | 85.5 | ~17 |

| 300 | 1:1 | Lower | 73.0 | Variable |

| 450 | 6:1 | Low | High | Lower |

Visualizations

References

- 1. mt.com [mt.com]

- 2. Benzene - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. ICSC 0445 - DIETHYLBENZENE (Mixed isomers) [inchem.org]

- 5. series.publisso.de [series.publisso.de]

- 6. d-nb.info [d-nb.info]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-DIETHYLBENZENE | 135-01-3 [chemicalbook.com]

- 11. KR100725003B1 - Separation of 1,2-diethylbenzene from diethylbenzene isomer mixture - Google Patents [patents.google.com]

- 12. US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,2-Diethylbenzene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,2-Diethylbenzene (o-diethylbenzene), a colorless aromatic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

-

Chemical Formula: C₁₀H₁₄

-

Appearance: Colorless liquid[5]

-

Boiling Point: 183 °C

-

Density: 0.88 g/mL at 25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1,2-diethylbenzene, both ¹H and ¹³C NMR are used to characterize the arrangement of hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-diethylbenzene is characterized by signals corresponding to the aromatic protons and the protons of the two ethyl groups. Due to the symmetry of the molecule, the four aromatic protons are chemically non-equivalent and appear as a multiplet. The ethyl groups give rise to a quartet and a triplet.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Diethylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | Multiplet | 4H | Aromatic (C₆H₄) |

| 2.65 | Quartet | 4H | Methylene (-CH₂) |

| 1.20 | Triplet | 6H | Methyl (-CH₃) |

| (Data recorded in CDCl₃ at 90 MHz)[5][6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to molecular symmetry, 1,2-diethylbenzene exhibits four distinct signals in its ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Diethylbenzene

| Chemical Shift (δ) ppm | Assignment |

| 141.8 | Aromatic (C-1, C-2) |

| 127.8 | Aromatic (C-3, C-6) |

| 125.6 | Aromatic (C-4, C-5) |

| 26.0 | Methylene (-CH₂) |

| 15.9 | Methyl (-CH₃) |

| (Data recorded in CDCl₃ at 90 MHz)[5][7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2-diethylbenzene shows characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C bending vibrations.

Table 3: Key IR Absorption Bands for 1,2-Diethylbenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3010 | Medium | Aromatic C-H Stretching |

| 2965 - 2850 | Strong | Aliphatic C-H Stretching (in -CH₂- and -CH₃) |

| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretching |

| ~1465 | Medium | -CH₂- Bending (Scissoring) |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bending (ortho-subst.) |

| (Spectrum of neat liquid film)[2][5][8] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of 1,2-diethylbenzene provides information about its molecular weight and fragmentation pattern.

The molecular ion peak (M⁺) is observed at m/z = 134, corresponding to the molecular weight of the compound.[1][8] The most abundant fragment (base peak) is typically observed at m/z = 119, resulting from the loss of a methyl group (-CH₃).

Table 4: Major Fragments in the EI-Mass Spectrum of 1,2-Diethylbenzene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 134 | ~30 | [C₁₀H₁₄]⁺ (Molecular Ion) |

| 119 | 100 | [C₉H₁₁]⁺ (Base Peak) |

| 105 | ~40 | [C₈H₉]⁺ |

| 91 | ~35 | [C₇H₇]⁺ (Tropylium ion) |

| (Data from Electron Ionization Mass Spectrometry)[1][9] |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-20 mg of 1,2-diethylbenzene for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10] The solution is then transferred into a 5 mm NMR tube using a pipette, ensuring the liquid height is approximately 4-5 cm.[10][11] The tube is capped securely.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition: The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field, followed by shimming to optimize the field homogeneity.[10] The probe is tuned to the appropriate nucleus (¹H or ¹³C).[10] Standard pulse sequences are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to obtain the NMR spectrum.

IR Spectrum Acquisition (Neat Liquid)

-

Sample Preparation: A single drop of pure ("neat") 1,2-diethylbenzene is placed onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[12][13] A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[13][14]

-

Instrument Setup: The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer.[12]

-

Data Acquisition: A background spectrum of the empty instrument is first collected. Then, the sample spectrum is recorded.[15] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber. The salt plates are cleaned with a dry solvent like acetone after use.[13]

Mass Spectrum Acquisition (GC-MS with Electron Ionization)

-

Sample Preparation: A dilute solution of 1,2-diethylbenzene is prepared in a volatile organic solvent (e.g., methanol or acetonitrile). The typical concentration is in the range of 1-100 µg/mL.[16] If necessary, the solution is filtered to remove any particulates.[16]

-

Instrument Setup: The sample is introduced into the Gas Chromatograph (GC) inlet. The GC column separates the components of the sample before they enter the mass spectrometer.

-

Ionization and Analysis: As the 1,2-diethylbenzene elutes from the GC column, it enters the ion source of the mass spectrometer. In the source, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[17] A detector measures the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as 1,2-Diethylbenzene.

Caption: Workflow for Spectroscopic Analysis of 1,2-Diethylbenzene.

References

- 1. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 2. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 3. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 4. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. 1,2-DIETHYLBENZENE(135-01-3) 1H NMR spectrum [chemicalbook.com]

- 7. 1,2-DIETHYLBENZENE(135-01-3) 13C NMR [m.chemicalbook.com]

- 8. 1,2-DIETHYLBENZENE(135-01-3) IR Spectrum [chemicalbook.com]

- 9. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. webassign.net [webassign.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. quora.com [quora.com]

Solubility of 1,2-Diethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-diethylbenzene in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative and miscibility data. Furthermore, it outlines detailed, generalized experimental protocols for determining the solubility of liquid solutes like 1,2-diethylbenzene in organic solvents. This guide is intended to be a foundational resource for laboratory professionals, enabling informed solvent selection and the design of robust experimental procedures for solubility determination.

Introduction

1,2-Diethylbenzene (o-diethylbenzene) is an aromatic hydrocarbon with the chemical formula C₆H₄(C₂H₅)₂. It is a colorless liquid that serves as a solvent and an intermediate in organic synthesis. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development in diverse fields, including pharmaceutical sciences. This document consolidates the available solubility information and provides standardized methodologies for its experimental determination.

Quantitative and Qualitative Solubility Data

The solubility of 1,2-diethylbenzene in water is low.[1][2] Its reported aqueous solubility is 71.1 mg/L at 25 °C.[1] In contrast, it exhibits high solubility in a range of common organic solvents. For several solvents, 1,2-diethylbenzene is reported to be miscible, meaning it is soluble in all proportions.

Table 1: Solubility of 1,2-Diethylbenzene in Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Miscible[1] |

| Ethyl Ether | (C₂H₅)₂O | 74.12 | Not Specified | Miscible[1] |

| Acetone | (CH₃)₂CO | 58.08 | Not Specified | Miscible[1] |

| Benzene | C₆H₆ | 78.11 | Not Specified | Soluble[1][3][4][5] |

| Carbon Tetrachloride | CCl₄ | 153.82 | Not Specified | Soluble[1][3][4][5] |

| Methanol | CH₃OH | 32.04 | Not Specified | Soluble[5][6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Not Specified | Soluble[5][6] |

Experimental Protocols for Solubility Determination

The absence of specific, publicly available experimental protocols for determining the solubility of 1,2-diethylbenzene necessitates the adoption of generalized, yet robust, methodologies. Below are detailed protocols for qualitatively and quantitatively assessing the solubility of a liquid analyte like 1,2-diethylbenzene in an organic solvent.

Visual Miscibility Determination

This method is a straightforward approach to determine if two liquids are miscible.

Materials:

-

1,2-Diethylbenzene (high purity)

-

Organic solvent of interest (high purity)

-

Graduated cylinders or pipettes

-

Test tubes or vials with caps

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, add a known volume of the organic solvent.

-

To this, add a small, known volume of 1,2-diethylbenzene.

-

Securely cap the test tube and vortex for 1-2 minutes.

-

Allow the mixture to stand and observe. The formation of a single, clear phase indicates miscibility at that proportion. The presence of turbidity, phase separation, or droplets indicates immiscibility or partial miscibility.

-

Repeat this process with varying proportions of 1,2-diethylbenzene and the solvent to assess miscibility across a range of concentrations.

Workflow for Visual Miscibility Determination

Gravimetric Method for Saturated Solutions

This method is suitable for determining the solubility of a substance that is not fully miscible with the solvent.

Materials:

-

1,2-Diethylbenzene (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight caps

-

Syringes and filters (chemically resistant to the solvent)

-

Evaporating dish

Procedure:

-

Sample Preparation: Add an excess amount of 1,2-diethylbenzene to a known mass of the organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After equilibration, allow the vial to rest in the thermostatic bath to allow the undissolved 1,2-diethylbenzene to settle. For stable emulsions, centrifugation at a constant temperature may be necessary.

-

Sample Extraction: Carefully extract a known mass of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solute.

-

Solvent Evaporation: Transfer the extracted saturated solution to a pre-weighed evaporating dish.

-

Mass Determination: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) until only the 1,2-diethylbenzene remains.

-

Final Weighing: Weigh the evaporating dish with the residual 1,2-diethylbenzene.

-

Calculation: The solubility can be calculated as the mass of the dissolved 1,2-diethylbenzene per mass of the solvent.

Gravimetric Method Workflow

Analytical Methods (GC-FID, HPLC-UV)

For more precise measurements, especially at lower concentrations, analytical techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV) are recommended.

Procedure Outline:

-

Calibration: Prepare a series of standard solutions of 1,2-diethylbenzene in the solvent of interest at known concentrations. Analyze these standards to create a calibration curve (response vs. concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Accurately dilute a known volume or mass of the saturated supernatant with the pure solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the calibrated GC-FID or HPLC-UV method.

-

Concentration Determination: Use the calibration curve to determine the concentration of 1,2-diethylbenzene in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of 1,2-diethylbenzene in the original saturated solution. This concentration represents the solubility at the equilibration temperature.

Analytical Method Workflow (GC/HPLC)

Conclusion

References

- 1. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

- 3. 1,2-DIETHYLBENZENE | 135-01-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1,2-DIETHYLBENZENE CAS#: 135-01-3 [m.chemicalbook.com]

- 6. 135-01-3 CAS MSDS (1,2-DIETHYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Health and Safety of 1,2-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1,2-Diethylbenzene (1,2-DEB). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and assessment of this compound. This document details toxicological data, experimental protocols, and explores the metabolic and signaling pathways associated with 1,2-DEB exposure.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for 1,2-Diethylbenzene is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of 1,2-Diethylbenzene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molecular Weight | 134.22 g/mol | [1] |

| Boiling Point | 184 °C | [1] |

| Melting Point | -31.2 °C | [1] |

| Flash Point (Closed Cup) | 55 - 57 °C | [1] |

| Vapor Pressure | 1.05 mmHg @ 25 °C | [2] |

| Water Solubility | 71.1 mg/L @ 20-25 °C | [1][2] |

| Density | 0.880 g/mL @ 20-25 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.72 | [1] |

Table 2: Toxicological Data for 1,2-Diethylbenzene

| Parameter | Value | Species | Route | Reference |

| LD₅₀ (Lethal Dose, 50%) | 1200 - 5000 mg/kg | Rat | Oral | [3] |

| NOAEL (No-Observed-Adverse-Effect Level) - Developmental Toxicity | 35 mg/kg/day | Rat | Oral | [3] |

Table 3: Occupational Exposure Limits for Diethylbenzene (Isomer Mixture)

| Organization | Limit | Value |

| NIOSH | REL (Recommended Exposure Limit) - TWA (Time-Weighted Average) | 10 ppm (50 mg/m³) |

| ACGIH | TLV (Threshold Limit Value) - TWA | 5 ppm |

| OSHA | PEL (Permissible Exposure Limit) | None established |

Note: Exposure limits are often established for mixed isomers of diethylbenzene. It is crucial to consult specific safety data sheets and regulatory standards for the most current and detailed information.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the safety assessment of 1,2-Diethylbenzene.

Determination of Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401

The acute oral toxicity of 1,2-Diethylbenzene, expressed as the LD₅₀ value, is determined to assess the short-term poisoning potential of a single oral dose. The following protocol is a generalized procedure based on the principles of the now-deleted OECD Guideline 401, which has been replaced by alternative methods (OECD 420, 423, and 425) that aim to reduce the number of animals used.[4][5][6]

Objective: To determine the median lethal dose (LD₅₀) of 1,2-Diethylbenzene following a single oral administration.

Animals: Healthy, young adult rats of a standard laboratory strain are used.[4] At least 5 animals per dose level, all of the same sex, are recommended.[4] If females are used, they should be nulliparous and not pregnant.[4]

Housing and Acclimatization: Animals are housed in controlled conditions with a temperature of approximately 22°C (± 3°C) and relative humidity between 30-70%.[4] They are acclimatized to the laboratory conditions for at least five days before the experiment.[4]

Procedure:

-

Fasting: Animals are fasted overnight before dosing to ensure better absorption of the test substance.[4]

-

Dose Preparation and Administration: 1,2-Diethylbenzene is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4] The doses are selected based on a preliminary range-finding study.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days.[7]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods, such as probit analysis, which relates the dosage to the percentage of animals that show a specific response (in this case, death).

Determination of Flash Point - Based on ASTM D93 (Pensky-Martens Closed Cup Method)

The flash point is a critical parameter for assessing the flammability hazard of a liquid. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids like 1,2-Diethylbenzene.[8][9][10][11][12]

Objective: To determine the lowest temperature at which the vapors of 1,2-Diethylbenzene will ignite when an ignition source is introduced.

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.[8]

Procedure:

-

Sample Preparation: A brass test cup is filled with the 1,2-Diethylbenzene sample to a specified level.[11]

-

Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[8]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[8]

-

Flash Point Determination: The flash point is the lowest temperature at which a flash is observed to spread across the inside of the cup.[8] The observed flash point is then corrected for barometric pressure.[9]

Procedure A of ASTM D93 is generally applicable to distillate fuels and other homogeneous petroleum liquids, which would be appropriate for 1,2-Diethylbenzene.[12]

In Vivo Neurotoxicity Assessment

Studies have shown that 1,2-Diethylbenzene and its metabolite, 1,2-diacetylbenzene (1,2-DAB), can induce neurotoxicity.[13] The following outlines a general experimental workflow for assessing these effects in a rodent model.

Objective: To evaluate the potential neurotoxic effects of 1,2-Diethylbenzene following systemic administration.

Animals: Male Sprague-Dawley rats are a commonly used model for neurotoxicity studies.[14]

Procedure:

-

Dosing: 1,2-Diethylbenzene is administered to the animals, typically via oral gavage or intraperitoneal injection, over a specified period. A control group receiving the vehicle is also included. For example, a study might involve daily administration for several weeks.[13]

-

Clinical Observations: Animals are monitored regularly for clinical signs of neurotoxicity, such as limb weakness, gait abnormalities, and changes in general behavior.[13]

-

Functional Assessments: Behavioral tests can be conducted to assess motor and sensory function. This may include grip strength tests, rotarod performance, and sensory nerve conduction velocity measurements.

-

Histopathology: At the end of the study, nervous tissues (e.g., brain, spinal cord, peripheral nerves) are collected for histopathological examination to identify any structural changes or nerve fiber damage.[13]

Signaling Pathways and Metabolic Workflows

Metabolic Pathway of 1,2-Diethylbenzene

The metabolism of 1,2-Diethylbenzene is a critical factor in its toxicity. The primary metabolic pathway involves the hydroxylation of the alkyl side chain, leading to the formation of various metabolites, including the neurotoxic 1,2-diacetylbenzene.[15]

Caption: Metabolic pathway of 1,2-Diethylbenzene in rats.

Experimental Workflow for a Toxicokinetics Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1,2-Diethylbenzene is essential for risk assessment. The following diagram illustrates a typical experimental workflow for a toxicokinetics study in rats.[14][15]

Caption: Workflow for a toxicokinetics study of 1,2-Diethylbenzene.

TREM1 Signaling Pathway in 1,2-Diacetylbenzene-Induced Neuroinflammation

Recent studies have implicated the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1) signaling pathway in the neuroinflammatory response to 1,2-diacetylbenzene (1,2-DAB), a neurotoxic metabolite of 1,2-DEB, particularly in aged animals.[16]

Caption: TREM1 signaling in 1,2-DAB-induced neuroinflammation.

Health and Safety Summary

Hazard Identification:

-

Flammability: 1,2-Diethylbenzene is a flammable liquid and vapor.

-

Health Hazards: It is harmful if swallowed and may cause lung damage if it enters the airways.[17] It can cause skin and eye irritation.[17] Vapors may cause drowsiness and dizziness.[17] Chronic exposure may lead to neurotoxicity, with its metabolite 1,2-diacetylbenzene being a key contributor to peripheral neuropathy.[13]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[18]

-

Use in a well-ventilated area.[18]

-

Ground and bond containers and receiving equipment to prevent static discharge.[18]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[19]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[20]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes.[21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[21]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give small sips of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[21]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always consult the specific SDS for 1,2-Diethylbenzene and follow all applicable safety regulations and guidelines.

References

- 1. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-diethyl benzene, 135-01-3 [thegoodscentscompany.com]

- 3. series.publisso.de [series.publisso.de]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. scribd.com [scribd.com]

- 6. oecd.org [oecd.org]

- 7. ETHYL BENZENE - ACGIH [acgih.org]

- 8. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. store.astm.org [store.astm.org]

- 11. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 14. Toxicokinetics and metabolism of 1,2-diethylbenzene in male Sprague Dawley rats--part 2: evidence for in vitro and in vivo stereoselectivity of 1,2-diethylbenzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicokinetics of 1,2-diethylbenzene in male Sprague-Dawley rats-part 1: excretion and metabolism of [(14)C]1,2-diethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Age-Dependent Sensitivity to the Neurotoxic Environmental Metabolite, 1,2-Diacetylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. amsty.com [amsty.com]

- 19. nj.gov [nj.gov]

- 20. dnacih.com [dnacih.com]

- 21. CDC - NIOSH Pocket Guide to Chemical Hazards - Divinyl benzene [cdc.gov]

An In-depth Technical Guide on 1,2-Diethylbenzene as a Byproduct in Ethylbenzene Production

Prepared for: Researchers, Scientists, and Chemical Professionals

Introduction

Ethylbenzene is a crucial intermediate in the petrochemical industry, primarily serving as a precursor to styrene monomer, which is used in the production of polystyrene and other polymers.[1][2] The dominant manufacturing process for ethylbenzene is the alkylation of benzene with ethylene.[1][3] This process, while highly optimized, inevitably leads to the formation of byproducts, including diethylbenzene (DEB) isomers. Among these, 1,2-diethylbenzene, along with its 1,3- and 1,4-isomers, represents a significant side product.[4][5] Understanding the formation mechanisms, process parameters influencing its yield, and analytical methods for its quantification is essential for process optimization and maximizing ethylbenzene production.

Formation of 1,2-Diethylbenzene in Ethylbenzene Synthesis

The formation of diethylbenzene isomers occurs as a consecutive reaction to the primary alkylation of benzene.[4] Once ethylbenzene is formed, it can be further alkylated by ethylene to produce diethylbenzene.[4][6]

Primary Reaction (Ethylbenzene Formation): C₆H₆ + C₂H₄ → C₆H₅C₂H₅[4]

Secondary Reaction (Diethylbenzene Formation): C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂[4][6]

This secondary reaction is generally considered a side reaction in ethylbenzene production.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by acidic catalysts such as zeolites or aluminum chloride.[1][7][8]

Reaction Mechanism and Influencing Factors

The alkylation of benzene with ethylene is a classic Friedel-Crafts reaction.[1] The generally accepted mechanism involves the formation of a carbenium ion from ethylene, which then attacks the benzene ring.[1] The formation of diethylbenzene isomers is influenced by several process parameters:

-

Benzene to Ethylene Ratio: A higher benzene to ethylene molar ratio favors the formation of ethylbenzene and suppresses the formation of polyalkylated benzenes like diethylbenzene.[9]

-

Temperature: Increased reaction temperatures can lead to higher conversion rates but may also promote side reactions, including the formation of diethylbenzene and other byproducts.[9][10]

-

Catalyst: The type of catalyst used plays a crucial role in the selectivity of the reaction. Modern processes often utilize zeolite catalysts, which can be shape-selective and are designed to maximize ethylbenzene yield while minimizing byproduct formation.[1][7][11]

In many industrial processes, the diethylbenzene formed is not considered a waste product. It is often separated and recycled to a transalkylation unit where it reacts with benzene to produce more ethylbenzene, thus improving the overall process yield.[4][11][12][13][14]

Transalkylation Reaction: C₆H₄(C₂H₅)₂ + C₆H₆ ⇌ 2 C₆H₅C₂H₅[4]

Isomer Distribution

The distribution of diethylbenzene isomers (1,2-, 1,3-, and 1,4-) is governed by thermodynamic equilibrium at the reaction conditions. Without shape-selective catalysts, the reaction tends to produce an isomer mixture approaching this equilibrium.[6]

| Isomer | Thermodynamic Equilibrium Composition (approx. at 425°C) |

| 1,2-Diethylbenzene (ortho) | 19% |

| 1,3-Diethylbenzene (meta) | 54% |

| 1,4-Diethylbenzene (para) | 27% |

| Source:[6] |

Experimental Protocols

Analysis of Diethylbenzene Isomers by Gas Chromatography (GC)

Gas chromatography is the most widely used analytical technique for the quantification of ethylbenzene and its byproducts in process streams.[15]

Objective: To separate and quantify the components of a synthetic mixture containing benzene, toluene, ethylbenzene, and the three diethylbenzene isomers.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[16][17]

-

Capillary column suitable for aromatic hydrocarbon separation (e.g., a non-polar column).[16]

-

Autosampler for precise injection.

Materials:

-

High-purity helium or nitrogen as carrier gas.

-

High-purity hydrogen and air for the FID.

-

Certified reference standards of benzene, toluene, ethylbenzene, 1,2-diethylbenzene, 1,3-diethylbenzene, and 1,4-diethylbenzene.

-

A suitable solvent for dilution, such as hexane or dichloromethane.[18]

Procedure:

-

Standard Preparation: Prepare a series of calibration standards by accurately diluting the reference standards in the chosen solvent to cover the expected concentration range in the process samples.

-

Sample Preparation: Dilute the process sample with the solvent to bring the analyte concentrations within the calibration range. An internal standard can be added to both the calibration standards and the samples to improve accuracy.[16][17]

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components. The exact program will depend on the column and analytes.

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1-2 mL/min).

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared process samples.

-

Quantification: Identify the peaks in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curve.

Visualizations

Reaction Pathway for Ethylbenzene and Diethylbenzene Formation

Caption: Reaction pathway for the formation of ethylbenzene and diethylbenzene byproducts.

Experimental Workflow for GC Analysis

Caption: Workflow for the analysis of diethylbenzene isomers using Gas Chromatography.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ethylbenzene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 5. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diethylbenzene | High-Purity Research Chemical [benchchem.com]

- 7. The Mechanism and Kinetics for the Alkylation of Benzene with Eth...: Ingenta Connect [ingentaconnect.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. d-nb.info [d-nb.info]

- 10. matec-conferences.org [matec-conferences.org]

- 11. Transalkylation - Wikipedia [en.wikipedia.org]

- 12. US3769360A - Process for transalkylating diethyl benzene - Google Patents [patents.google.com]

- 13. diquima.upm.es [diquima.upm.es]

- 14. gpj.ui.ac.ir [gpj.ui.ac.ir]

- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. shimadzu.com [shimadzu.com]

- 17. gcms.cz [gcms.cz]

- 18. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples | MDPI [mdpi.com]

An In-depth Technical Guide to the Neurotoxicity and Metabolic Pathways of 1,2-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects and metabolic pathways of 1,2-Diethylbenzene (1,2-DEB), a volatile organic compound found in industrial solvents and gasoline. This document synthesizes current research findings, presenting quantitative data in structured tables, detailed experimental protocols for key studies, and visual diagrams of critical signaling and metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

1,2-Diethylbenzene is the most neurotoxic of the diethylbenzene isomers, with its primary adverse effect being peripheral neuropathy.[1] This toxicity is not caused by the parent compound itself, but rather by its metabolite, 1,2-diacetylbenzene (1,2-DAB), a reactive γ-diketone.[1] The main metabolic route for 1,2-DEB is through hydroxylation of the ethyl side chain, followed by glucuronidation and excretion. A minor, but critical, metabolic pathway leads to the formation of the neurotoxic 1,2-DAB. The mechanism of neurotoxicity involves the reaction of 1,2-DAB with amino groups of neurofilament proteins, leading to protein cross-linking, axonal swelling, and disruption of axonal transport. This ultimately results in reduced nerve conduction velocity and sensory and motor neuropathies.[1] Recent studies have also implicated neuroinflammatory pathways, such as the TREM1 and TLR4 signaling pathways, in the neurotoxic effects of 1,2-DAB, particularly with age-dependent sensitivity.[2]

Neurotoxicity of 1,2-Diethylbenzene and its Metabolite, 1,2-Diacetylbenzene

The neurotoxicity of 1,2-DEB is primarily attributed to its metabolite, 1,2-diacetylbenzene (1,2-DAB). Oral administration of 1,2-DEB in rats has been shown to cause a time-dependent decrease in motor and sensory nerve conduction velocities.[3] The neurotoxic effects are characterized by hind limb weakness and, in severe cases, paralysis.[3]

Mechanism of Neurotoxicity

The neurotoxic mechanism of 1,2-DAB involves several key processes:

-

Protein Adduct Formation: As a γ-diketone, 1,2-DAB reacts with the ε-amino groups of lysine residues on proteins, forming pyrrole adducts. This cross-linking of neurofilament proteins disrupts their normal structure and function, leading to the formation of neurofilament-filled axonal swellings.[1]

-

Disruption of Axonal Transport: The aggregation of cross-linked neurofilaments physically impedes both anterograde and retrograde axonal transport, which is crucial for the survival and function of neurons.

-

Oxidative Stress: 1,2-DAB has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage to lipids, proteins, and DNA.[2]

-

Neuroinflammation: 1,2-DAB can activate microglia and trigger neuroinflammatory signaling pathways. Studies in aged rats have shown an upregulation of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1) and Toll-like Receptor 4 (TLR4) pathways in the hippocampus following exposure to 1,2-DAB.[2]

Quantitative Neurotoxicity Data

The following tables summarize key quantitative data from neurotoxicity studies of 1,2-Diethylbenzene and its metabolite.

Table 1: Inhalation Neurotoxicity of 1,2-Diethylbenzene in Rats

| Parameter | Value | Exposure Conditions | Species/Strain | Reference |

| NOAEC (clinical neurotoxicity) | 25 ml/m³ | 6 hours/day, 5 days/week for 18 weeks (in a mixture with 10% 1,2-DEB) | Male Sprague Dawley Rats | [1] |

| LOAEC (subclinical neurotoxicity) | All concentrations tested | Subchronic inhalation studies with mixtures containing 1,2-DEB | Rats | [1] |

| NOAEC (developmental toxicity) | 17 ml/m³ (scaled from oral NOAEL) | - | Rats | [1] |

Table 2: Oral Neurotoxicity of 1,2-Diethylbenzene and 1,2-Diacetylbenzene in Rats

| Compound | Dose | Effects | Species/Strain | Reference |

| 1,2-Diethylbenzene | 100 mg/kg/day (4 days/week for 8 weeks) | Hind leg weakness, paralysis, mortality | Rats | [3] |

| 1,2-Diethylbenzene | 165 mg/kg/day (4 days/week) | Qualitative evidence of metabolism to 1,2-DAB | Male Sprague Dawley Rats | [1] |

| 1,2-Diacetylbenzene | 20 mg/kg/day | Reduction in neurofilament protein NF-M, kinesin, and dynein in sciatic nerve and spinal cord | Male Sprague Dawley Rats | [1] |

Metabolic Pathways of 1,2-Diethylbenzene

The metabolism of 1,2-DEB proceeds via two main pathways: a major detoxification pathway and a minor toxification pathway.

Major Metabolic Pathway: Hydroxylation and Glucuronidation

The primary route of 1,2-DEB metabolism involves the hydroxylation of one of the ethyl side chains to form 1-(2'-ethylphenyl)ethanol (1,2-EPE).[4] This reaction is stereoselective, with the formation of the (R)-enantiomer being slightly favored over the (S)-enantiomer in rat liver microsomes.[4] The resulting alcohol is then conjugated with glucuronic acid to form water-soluble glucuronides, which are readily excreted in the urine.[5]

Minor Metabolic Pathway: Formation of 1,2-Diacetylbenzene

A small fraction of 1,2-DEB, estimated to be less than 3%, is metabolized to the neurotoxic γ-diketone, 1,2-diacetylbenzene (1,2-DAB).[1] This pathway is believed to involve the oxidation of both ethyl side chains. The formation of 1,2-DAB is a critical step in the initiation of the neurotoxic cascade.

Enzyme Kinetics

The hydroxylation of 1,2-DEB to 1,2-EPE is catalyzed by cytochrome P450 enzymes in the liver. In vitro studies using rat liver S9 fractions have determined the Michaelis-Menten kinetic constants for the formation of the two enantiomers of 1,2-EPE.[4]

Table 3: Enzyme Kinetic Parameters for 1,2-EPE Enantiomer Formation in Rat Liver S9 Fraction

| Enantiomer | Vmax (nmol/min/mg protein) | Km (µM) |

| (R)-1,2-EPE | Greater than (S) enantiomer | Greater than (S) enantiomer |

| (S)-1,2-EPE | Lower than (R) enantiomer | Lower than (R) enantiomer |

| Source:[4] |

Signaling Pathways in 1,2-DAB-Induced Neurotoxicity

Recent research has highlighted the role of neuroinflammatory signaling pathways in the neurotoxicity of 1,2-DAB.

TREM1 Signaling Pathway

The Triggering Receptor Expressed on Myeloid cells 1 (TREM1) is a receptor primarily expressed on myeloid cells, including microglia in the central nervous system. Activation of TREM1 amplifies inflammatory responses. Studies have shown that exposure to 1,2-DAB can upregulate the TREM1 signaling pathway in the hippocampus of aged rats.[2]

TLR4 Signaling Pathway

Toll-like Receptor 4 (TLR4) is another key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of TLR4 in microglia leads to the production of pro-inflammatory cytokines. Similar to TREM1, TLR4 signaling has been shown to be upregulated in the brains of aged rats exposed to 1,2-DAB.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1,2-DEB neurotoxicity and metabolism.

In Vivo Inhalation Toxicity Study

Objective: To assess the neurotoxic effects of subchronic inhalation exposure to a 1,2-DEB-containing mixture in rats.

Animals: Male Sprague Dawley rats (9 weeks old).[1]

Exposure: Whole-body inhalation exposure to a diethylbenzene isomer mixture (containing 6% or 10% 1,2-DEB) at concentrations of 0, 496, 680, or 869 ml/m³ for 6 hours a day, 5 days a week, for 18 weeks.[1]

Protocol:

-

House animals in individual wire-mesh cages within whole-body inhalation chambers.[6]

-